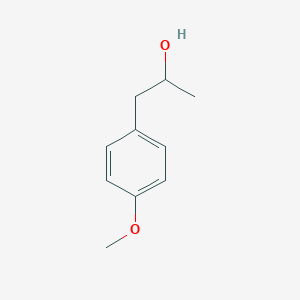
Protosappanin E1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protosappanin E1 is a natural compound that is found in the heartwood of Caesalpinia sappan L. It belongs to the class of dibenzoxocin derivatives and has been extensively studied for its various biological activities. This compound has shown promising results in treating various diseases, including cancer, inflammation, and oxidative stress.
Aplicaciones Científicas De Investigación
Protosappanin E1 has been extensively studied for its various biological activities. It has shown promising results in treating various diseases, including cancer, inflammation, and oxidative stress. It has also been studied for its antimicrobial, antiviral, and antifungal activities.
Mecanismo De Acción
The mechanism of action of Protosappanin E1 is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. It also regulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and antioxidant activities. It has been shown to reduce oxidative stress and protect against various diseases like diabetes, cardiovascular diseases, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Protosappanin E1 has several advantages for lab experiments. It is a natural compound and has shown promising results in treating various diseases. It is also readily available and can be easily synthesized. However, it also has some limitations, including its low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for Protosappanin E1 research. One area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another area of research is to investigate its potential as a natural preservative in the food industry. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
This compound is a natural compound that has shown promising results in treating various diseases. It has anti-cancer, anti-inflammatory, and antioxidant activities. It can be easily synthesized and has several advantages for lab experiments. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Propiedades
Número CAS |
130233-78-2 |
|---|---|
Fórmula molecular |
C32H26O11 |
Peso molecular |
586.5 g/mol |
Nombre IUPAC |
(10R)-10-[(1S,10R,19S)-5,14,15-trihydroxy-8,18,20-trioxapentacyclo[8.7.3.01,10.02,7.012,17]icosa-2(7),3,5,12,14,16-hexaen-19-yl]-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,14,15-tetrol |
InChI |
InChI=1S/C32H26O11/c33-17-1-3-19-20-9-25(37)23(35)5-15(20)11-30(39,13-40-27(19)7-17)29-42-31-12-16-6-24(36)26(38)10-22(16)32(31,43-29)21-4-2-18(34)8-28(21)41-14-31/h1-10,29,33-39H,11-14H2/t29-,30-,31-,32-/m1/s1 |
Clave InChI |
PTEHIEUVVCAMMF-SEVDZJIVSA-N |
SMILES isomérico |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC[C@]1([C@@H]4O[C@@]56CC7=CC(=C(C=C7[C@]5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
SMILES |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
SMILES canónico |
C1C2=CC(=C(C=C2C3=C(C=C(C=C3)O)OCC1(C4OC56CC7=CC(=C(C=C7C5(O4)C8=C(C=C(C=C8)O)OC6)O)O)O)O)O |
Sinónimos |
Protosappanin E1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B145560.png)
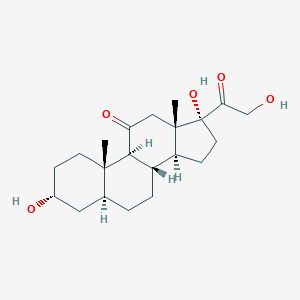
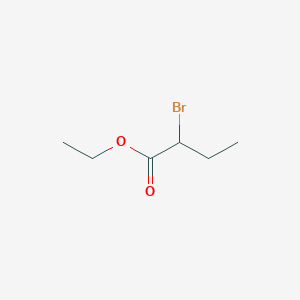
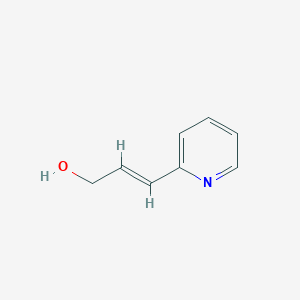
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![ethyl (2S,4R)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145570.png)
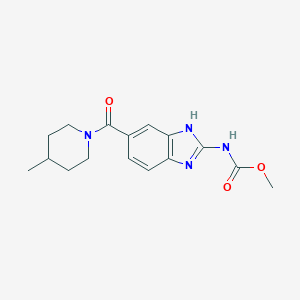
![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)


